molecular formula C9H11N3O2 B1519619 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-on CAS No. 1002726-62-6

6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-on

Katalognummer: B1519619
CAS-Nummer: 1002726-62-6
Molekulargewicht: 193.2 g/mol
InChI-Schlüssel: HSYOWUOUDXDSMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
The exact mass of the compound 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Key Intermediate in Drug Development

One of the primary applications of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is as a key intermediate in the synthesis of Fostamatinib, a medication approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic immune thrombocytopenia (ITP) since 2018. Fostamatinib acts as a spleen tyrosine kinase (SYK) inhibitor, which plays a critical role in immune responses and platelet regulation. The synthesis pathway involving this compound highlights its significance in developing targeted therapies for autoimmune disorders .

Protein Kinase Inhibitors

Role in Cancer Treatment

The compound serves as an important building block for creating various protein kinase inhibitors. Protein kinases are vital enzymes that regulate numerous cellular processes, including cell division and metabolism. Dysregulation of these kinases is often implicated in cancer. By modifying the structure of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, researchers can develop new inhibitors that may offer therapeutic benefits against different types of cancer .

Research Applications

Exploratory Studies and Case Studies

Research studies have explored the pharmacological properties of derivatives of this compound. For example:

  • Antiviral Activity : Some derivatives have shown potential antiviral activity against various pathogens by inhibiting viral replication mechanisms.
  • Neuroprotective Effects : Preliminary studies indicate that certain modifications of this compound may exhibit neuroprotective properties, suggesting possible applications in treating neurodegenerative diseases.

Biologische Aktivität

6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS No. 1002726-62-6) is a heterocyclic compound with significant potential in medicinal chemistry. It serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly protein kinase inhibitors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H11N3O2
  • Molecular Weight : 193.2 g/mol
  • Synonyms : 6-Amino-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one

Pharmacological Significance

6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is primarily recognized for its role as a precursor in the synthesis of Fostamatinib, a drug approved by the FDA for treating chronic immune thrombocytopenia (ITP) since 2018. This compound's biological activities are largely attributed to its interaction with various biological targets.

Table 1: Biological Activities of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Activity TypeDescription
Protein Kinase Inhibition Acts as an intermediate for developing inhibitors targeting specific kinases.
Antitumor Activity Exhibits potential anticancer effects in various cancer cell lines.
Antioxidant Properties Demonstrates antioxidant activity through radical scavenging mechanisms.
Toxicity Assessment Evaluated for liver toxicity and other biochemical parameters in vivo studies.

The biological activity of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can be elucidated through its interactions with specific enzymes and cellular pathways:

  • Protein Kinase Inhibition : The compound has been shown to inhibit spleen tyrosine kinase (Syk), which plays a critical role in immune cell signaling and maturation. This inhibition is relevant for therapeutic strategies against lymphomas and leukemias .
  • Antitumor Effects : In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines such as epidermoid carcinoma (A431) and colon cancer (HCT116). The IC50 values indicate significant potency against these cell lines .
  • Antioxidant Activity : The compound has demonstrated effective radical scavenging abilities in DPPH assays, suggesting its potential as an antioxidant agent .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives synthesized from 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one. The results indicated that certain derivatives exhibited IC50 values as low as 44.77 µg/mL against A431 cells while maintaining lower toxicity towards normal fibroblast cells .

Case Study 2: Toxicity Profile

In another investigation assessing the toxicity profile of this compound through oral administration in rats, significant increases in serum ALT and bilirubin levels were observed at higher doses (250 mg/kg), indicating potential liver toxicity . This study highlights the need for careful dose management in therapeutic applications.

Eigenschaften

IUPAC Name

6-amino-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-9(2)8(13)12-7-5(14-9)3-4-6(10)11-7/h3-4H,1-2H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYOWUOUDXDSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670351
Record name 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002726-62-6
Record name 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49WR6Y8EVL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 2
6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 3
6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 4
6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 5
Reactant of Route 5
6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 6
6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.